molecular formula C10H21NO B2532633 3-((2-Methylhex-5-en-3-yl)amino)propan-1-ol CAS No. 861121-40-6

3-((2-Methylhex-5-en-3-yl)amino)propan-1-ol

Cat. No. B2532633
CAS RN: 861121-40-6
M. Wt: 171.284
InChI Key: LIYVIZSRTSCAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-((2-Methylhex-5-en-3-yl)amino)propan-1-ol" is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds with related structures and functionalities. For instance, the synthesis of beta-adrenergic blocking agents with heterocyclic substituted 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols is described, which shares a similar backbone to the compound . Additionally, the synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, an important intermediate for the anti-depressant R-Duloxetine, is summarized, indicating the relevance of such structures in pharmaceutical applications .

Synthesis Analysis

The synthesis methods for related compounds involve starting from different initial materials such as acetylthiophene, thiophene, and thiophenecarboxaldehyde, which are then transformed through various chemical reactions to yield the desired products . The synthesis of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers has also been described, showcasing the complexity and specificity required in synthesizing such compounds .

Molecular Structure Analysis

The molecular structure of a related compound, 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, has been analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation . These techniques provide detailed information about the arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been investigated using theoretical calculations, such as the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans . These studies help predict how a molecule might interact with other chemical entities, which is essential for drug design and understanding the mechanism of action.

Physical and Chemical Properties Analysis

The physical and chemical properties, including electronic properties like HOMO and LUMO energies, and thermodynamic properties, have been calculated for a related compound . These properties are indicative of the stability and reactivity of the molecule. Additionally, the antioxidant activities of the compounds have been evaluated using various assays, which is significant for assessing their potential therapeutic effects .

Scientific Research Applications

Lipase-Catalyzed Resolution of Chiral 1,3-Amino Alcohols

The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives has been studied for the asymmetric synthesis of (S)-dapoxetine, an important pharmaceutical compound. Candida antarctica lipase A (CAL-A) was identified as the best biocatalyst for this process (Torre, Gotor‐Fernández, & Gotor, 2006).

Synthesis and Corrosion Inhibition

Tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, have been synthesized and evaluated for their inhibitory performance on carbon steel corrosion. These compounds, such as DMP and DEAP, show promise as anodic inhibitors in thin electrolyte layers (Gao, Liang, & Wang, 2007).

Asymmetric Biocatalysis with Methylobacterium Y1-6

The asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid using Methylobacterium Y1-6 has been explored. This process is crucial for the production of enantiopure compounds, such as S-APA, an important pharmaceutical intermediate (Li, Wang, Huang, Zou, & Zheng, 2013).

Synthesis and Hypoglycemic Activity

3-(3-methyl-2-pyridyl)propan-1-ol and related structures have been synthesized and studied for their hypoglycemic potency in rat models. These compounds have shown comparable potency but also elevated hepatic triglycerides in test animals (Blank, Ditullio, Krog, & Saunders, 1979).

properties

IUPAC Name

3-(2-methylhex-5-en-3-ylamino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-4-6-10(9(2)3)11-7-5-8-12/h4,9-12H,1,5-8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYVIZSRTSCAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC=C)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.